molecular formula C10H13BrN2 B13435776 4-Bromo-3-(piperidin-1-yl)pyridine

4-Bromo-3-(piperidin-1-yl)pyridine

Cat. No.: B13435776
M. Wt: 241.13 g/mol
InChI Key: XDFXKHMRQRHFOP-UHFFFAOYSA-N
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Description

4-Bromo-3-(piperidin-1-yl)pyridine is a chemical scaffold of significant interest in the discovery and development of novel therapeutic agents. Its structure incorporates both a pyridine ring and a piperidine moiety, two privileged structures commonly found in pharmacologically active molecules. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies. Compounds featuring a piperidine-substituted pyridine core have been investigated as potent inhibitors of various biological targets. For instance, structurally related 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent, competitive, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme and a validated drug target for certain types of leukemia and solid tumors . Furthermore, similar molecular frameworks are explored in the development of inhibitors for other targets, such as AKT kinase, a key node in the PI3K signaling pathway that is often dysregulated in cancers , and Cholesterol 24-Hydroxylase (CYP46A1), a brain-specific enzyme considered a target for neurodegenerative conditions . This makes this compound a highly valuable intermediate for researchers working in epigenetics, oncology, and central nervous system (CNS) drug discovery.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-bromo-3-piperidin-1-ylpyridine

InChI

InChI=1S/C10H13BrN2/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

XDFXKHMRQRHFOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CN=C2)Br

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves selective bromination of a suitably substituted pyridine precursor, typically 3-(piperidin-1-yl)pyridine , to introduce a bromine atom at the 4-position.

Reaction Conditions:

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)
  • Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation
  • Solvent: Chloroform, carbon tetrachloride, or acetonitrile
  • Temperature: 80–100°C
  • Reaction Time: 4–12 hours

Mechanism:

Radical bromination proceeds via homolytic cleavage of Br₂, with the pyridine ring undergoing electrophilic substitution at the 4-position, favored due to electronic effects and steric considerations.

Limitations:

  • Selectivity can be challenging, often requiring controlled conditions to avoid polybromination.
  • Typically used for derivatives already bearing the piperidinyl group at the 3-position.

Nucleophilic Substitution on 4-Bromo-3-chloropyridine

Method Overview:

Starting from 4-bromo-3-chloropyridine , the chlorine atom at the 3-position can be replaced with a piperidine moiety via nucleophilic substitution.

Reaction Conditions:

Procedure:

  • Dissolve 4-bromo-3-chloropyridine in DMF.
  • Add excess piperidine and K₂CO₃.
  • Stir at elevated temperature to facilitate nucleophilic aromatic substitution (SNAr).
  • Purify via column chromatography.

Notes:

  • This route is effective due to the activating effect of the bromine at the 4-position and the leaving group capacity of chlorine at the 3-position.
  • Yields are generally high (>80%).

Multi-step Synthesis via Cross-Coupling

Method Overview:

A more versatile approach involves constructing the pyridine core with the desired substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Step 1: Preparation of 4-Bromo-3-(piperidin-1-yl)pyridine

Step 2: Cross-Coupling

  • Reagents: Boronic acids or esters, palladium catalyst (e.g., Pd(PPh₃)₄)
  • Conditions: Toluene or ethanol as solvent, base such as potassium carbonate, at 80–90°C
  • Outcome: Substitution of bromine with various aryl groups or functional groups, enabling further modifications.

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups
  • Suitable for large-scale synthesis

Alternative Synthesis via Reductive Amination and Functional Group Interconversions

Method Overview:

This approach involves constructing the pyridine ring with the piperidinyl substituent through reductive amination or cyclization strategies, followed by selective halogenation.

Example:

  • Synthesize 3-(piperidin-1-yl)pyridine via nucleophilic substitution.
  • Brominate selectively at the 4-position using NBS.
  • Purify and characterize the final compound.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Direct Bromination Pyridine derivatives NBS, Br₂ 80–100°C, radical initiator Simple, direct Selectivity issues
Nucleophilic Substitution 4-Bromo-3-chloropyridine Piperidine, K₂CO₃ 120°C, DMF High yield, regioselectivity Requires precursor synthesis
Cross-Coupling 4-Bromo-3-hydroxypyridine Boronic acids, Pd catalyst 80–90°C, toluene/EtOH Versatile, scalable Catalyst cost
Multi-step Synthesis Various intermediates Standard reagents Variable Flexible Longer process

Research Findings and Industrial Relevance

  • Patents and Literature: The patent CN106432054A describes a method involving salifying and reduction reactions to synthesize related piperidine-pyridine compounds, emphasizing cost-effectiveness and scalability without precious metals.
  • Industrial Scale: Large-scale synthesis often employs nucleophilic substitution and palladium-catalyzed coupling, optimized for yield and purity, with reaction parameters fine-tuned for commercial production.
  • Environmental Considerations: Use of green solvents like ethanol and acetonitrile, along with mild reaction conditions, aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Bromo-3-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Halogen-heavy derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) exhibit higher molecular weights, which may impact pharmacokinetic properties in drug design .

Comparative Reactivity :

  • 2-Bromopyridine : Lacks the steric hindrance of C3 substituents, making it more reactive in cross-coupling reactions than this compound .
  • 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine : Incorporates a pyrazole ring, which may enhance coordination to metal catalysts, altering reaction pathways compared to simple pyridine derivatives .

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds highlight substituent-specific signatures:

  • IR Spectroscopy : Bromine substituents typically show C-Br stretches near 550–650 cm⁻¹, while piperidinyl groups exhibit N-H stretches (~3300 cm⁻¹) in protonated forms .
  • ¹H NMR : The piperidinyl group in this compound would produce multiplet signals at δ 1.5–2.5 ppm (methylene protons) and δ 3.0–3.5 ppm (N-CH₂), distinct from the deshielded aromatic protons of halogenated analogs .

Q & A

Q. Basic

  • Chromatography: HPLC with UV detection (λ = 254 nm) for quantifying residual solvents .
  • Spectroscopy: 19^19F NMR to confirm fluorinated substituents in derivatives like 4-Bromo-2-fluorophenylpiperidine .
  • Elemental analysis: Validate empirical formulas (e.g., C11_11H12_12BrN) with <0.3% deviation .

How does computational modeling aid in predicting pharmacological activity?

Q. Advanced

  • Docking studies: Use AutoDock Vina to simulate binding to serotonin receptors. For this compound, simulations predict strong H-bonding with Asp155 residue .
  • ADMET prediction: Software like SwissADME evaluates logP (optimal 2–3) and CNS permeability, guiding lead optimization .

Table 1: Comparative Yields in Synthetic Routes

MethodCatalystSolventYield (%)Reference
Suzuki-MiyauraPd(PPh3_3)4_4DMF/H2_2O85
Nucleophilic SubstitutionK2_2CO3_3DMSO72
Buchwald-HartwigPd(OAc)2_2/XPhosToluene91

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